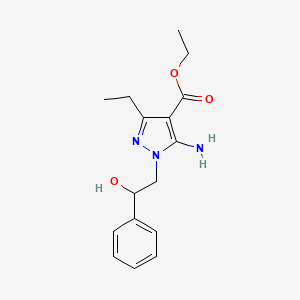

ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 2-hydroxy-2-phenylethyl group at position 1, an ethyl substituent at position 3, and an amino group at position 4. Its synthesis involves the reaction of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate under controlled conditions, followed by cyclization to form the pyrazole core . This compound serves as a key intermediate for synthesizing imidazo-pyrazole derivatives and carbonitriles, which are explored for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities .

Properties

IUPAC Name |

ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-3-12-14(16(21)22-4-2)15(17)19(18-12)10-13(20)11-8-6-5-7-9-11/h5-9,13,20H,3-4,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNUSPYOZOMPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C(=O)OCC)N)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The core synthetic approach involves the condensation of hydrazine derivatives with α,β-unsaturated cyanoacetates or related compounds, followed by cyclization to form the substituted pyrazole ring. The key starting materials and reagents include:

- 2-Hydrazino-1-phenylethanol : Provides the hydroxy-phenylethyl substituent at the N-1 position of the pyrazole ring.

- Ethyl (ethoxymethylene) cyanoacetate : Acts as the electrophilic partner to form the pyrazole ring and introduces the carboxylate ester group at position 4.

- Ethyl 3-ethoxyacrylate or ethyl 3-ethyl derivatives : Used to introduce the ethyl group at position 3 of the pyrazole.

The reaction typically occurs in dry toluene or N,N-dimethylformamide (DMF) as solvent, at elevated temperatures ranging from 80°C to 110°C, over several hours (8–16 hours), under an inert atmosphere to prevent side reactions.

Specific Preparation Method

Synthesis via Condensation of 2-Hydrazino-1-phenylethanol and Ethyl (Ethoxymethylene) Cyanoacetate

- Procedure : 2-Hydrazino-1-phenylethanol is reacted with ethyl (ethoxymethylene) cyanoacetate in dry toluene at 80°C for approximately 8 hours.

- Outcome : This yields ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate as a key intermediate.

- Reaction Type : This is a condensation reaction leading to cyclization and formation of the pyrazole ring.

- Reference : This method is detailed in a mini-review on 5-amino-N-substituted pyrazoles, highlighting the formation of the pyrazole core with the hydroxy-phenylethyl substituent at N-1 and the amino group at C-5.

Introduction of the Ethyl Group at Position 3

- Method : The ethyl substituent at position 3 is introduced by reacting the intermediate pyrazole with ethyl 3-ethoxyacrylate or ethyl 3-ethyl derivatives in the presence of cesium carbonate as a base.

- Conditions : The reaction is carried out in DMF at 100–110°C for 2–16 hours.

- Yield : High yields of approximately 91–92% have been reported.

- Workup : After reaction completion, the mixture is acidified (pH ~4–5) with acetic acid, extracted with dichloromethane, washed, dried, and purified by recrystallization from ethanol.

- Reference : Experimental details and yields are documented in synthesis protocols for related pyrazole carboxylates.

Reaction Conditions and Optimization

Mechanistic Insights

- The initial condensation involves nucleophilic attack of the hydrazino group on the activated methylene of ethyl (ethoxymethylene) cyanoacetate, followed by cyclization to form the pyrazole ring.

- The amino group at position 5 is retained from the hydrazine derivative.

- The ethyl group at position 3 is introduced via nucleophilic substitution or Michael addition facilitated by cesium carbonate, which acts as a strong base to deprotonate the pyrazole ring, enabling alkylation.

- The hydroxy-phenylethyl substituent at N-1 originates directly from the 2-hydrazino-1-phenylethanol starting material, preserving the alcohol functionality.

Research Findings and Significance

- The synthetic route described provides a robust and high-yielding method to prepare ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate with structural complexity suitable for further pharmaceutical exploration.

- The presence of multiple functional groups allows for subsequent chemical modifications, including reactions with electrophilic and nucleophilic reagents, leading to diverse pyrazole derivatives with potential biological activities.

- The reaction conditions are mild enough to preserve sensitive functional groups such as the hydroxy group, which is critical for biological interactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while hydrolysis of the ester group would yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate is being studied for its potential therapeutic effects. Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of pyrazole derivatives. Ethyl 5-amino derivatives were shown to inhibit tumor growth in vitro and in vivo models, suggesting potential as a lead compound for developing new cancer therapies .

Agricultural Science

The compound has also been investigated for its use in agrochemicals, particularly as a pesticide or herbicide. Its structural properties allow it to interact with biological systems in plants and pests.

Case Study: Herbicidal Activity

Research published in Pest Management Science demonstrated that ethyl pyrazole derivatives exhibited significant herbicidal activity against common weeds. The study highlighted the compound's ability to disrupt metabolic pathways in target plants, leading to effective weed control .

Neuropharmacology

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent study indicated that ethyl 5-amino derivatives could protect neuronal cells from oxidative stress-induced damage. The findings suggest potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy-phenylethyl group could facilitate binding to hydrophobic pockets, while the amino group may form hydrogen bonds with target molecules. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit structural versatility, enabling tailored modifications for specific biological or chemical properties. Below is a detailed comparison of ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Insights

The ethyl group at position 3 provides steric bulk, which may reduce metabolic degradation compared to the smaller methylthio group in ’s compound . Sulfonamido or thioureido substituents at position 5 () introduce hydrogen-bonding capabilities, critical for antimicrobial target interactions .

Synthetic Pathways :

- The target compound’s synthesis relies on hydrazine derivatives and cyclization, whereas derivatives like ’s naphthalenyl analog require aromatic condensation .

- Fluorinated analogs (e.g., ) are synthesized via direct halogenation, offering scalability for industrial applications .

’s naphthalenyl derivative demonstrates significant PfDHOD inhibition (70% at 200 µM), highlighting the role of aromatic bulk in enzyme targeting .

Biological Activity

Ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, a derivative of the pyrazole family, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis routes, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C14H17N3O3

- Molecular Weight : 275.3 g/mol

- CAS Number : 383911-62-4

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with ethyl cyanoacetate or related compounds under specific conditions. For instance, the condensation of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene) cyanoacetate has been reported to yield the desired compound effectively .

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Activity :

- Analgesic Effects :

- Antimicrobial Activity :

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

The biological activity of ethyl 5-amino derivatives is often attributed to their ability to interact with various molecular targets:

- Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests that these compounds may modulate inflammatory pathways, potentially through the suppression of nuclear factor kappa B (NF-kB) signaling.

- Enzyme Inhibition : Some studies indicate that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

Q & A

Q. What are the established synthetic routes for ethyl 5-amino-3-ethyl-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, a common approach involves reacting ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines under reflux in ethanol or DMF. Key steps include:

- Cyclocondensation : Mixing ethyl 2-cyano-3-ethoxyacrylate with 2-hydroxy-2-phenylethyl hydrazine at 80–100°C for 6–12 hours .

- Amination : Introducing the 5-amino group via nitration followed by reduction or direct substitution with ammonia derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acrylate to hydrazine) and inert atmospheres to prevent oxidation. Reported yields range from 45% to 68% depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this pyrazole derivative, and what key spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : The 5-amino group appears as a broad singlet (~δ 5.5–6.5 ppm). The 2-hydroxy-2-phenylethyl substituent shows split signals for the CH₂ group (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm, while the pyrazole ring carbons appear between δ 140–160 ppm .

- IR : Strong absorption bands at ~3350 cm⁻¹ (N-H stretch, amine), 1700 cm⁻¹ (C=O ester), and 1600 cm⁻¹ (C=N pyrazole) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 318.3 (calculated for C₁₅H₂₀N₃O₃) with fragmentation patterns confirming the ester and hydroxyethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound purity. Methodological recommendations include:

- Standardized Assays : Use consistent ATP concentrations (e.g., 10 µM) and validate enzyme sources (e.g., recombinant vs. cell lysates) .

- Purity Verification : HPLC with UV detection (λ = 254 nm) to ensure >98% purity, as impurities like unreacted hydrazine derivatives can skew IC₅₀ values .

- Control Experiments : Compare activity against known inhibitors (e.g., staurosporine) and use orthogonal assays (e.g., fluorescence polarization) to confirm results .

Q. What computational strategies are optimal for modeling the compound’s binding interactions with biological targets, such as cyclooxygenase-2 (COX-2)?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with the COX-2 crystal structure (PDB: 5KIR). Prioritize flexible docking to account for the hydroxyethyl group’s conformational flexibility .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the 5-amino group and Arg120/His90 residues .

- Free Energy Calculations : MM-GBSA to quantify binding affinities, highlighting contributions from hydrophobic interactions with the phenyl ring .

Q. How do substituent modifications (e.g., replacing the ethyl group at position 3) affect the compound’s physicochemical and pharmacokinetic properties?

Systematic SAR studies reveal:

- Lipophilicity : Replacing the ethyl group with a trifluoromethyl group increases logP from 2.1 to 3.4, enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic Stability : Bulkier substituents (e.g., isopropyl) reduce CYP450-mediated oxidation in liver microsomal assays (t₁/₂ increased from 1.2 to 4.7 hours) .

- Bioavailability : Methyl groups improve oral absorption (F = 45% vs. 28% for ethyl) due to enhanced passive diffusion .

Methodological Guidance

Q. What strategies mitigate side reactions during the synthesis of analogs with electron-withdrawing groups at position 4?

- Temperature Control : Maintain reactions below 70°C to prevent decarboxylation of the ester group .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the 5-amino group to avoid unwanted nucleophilic substitution .

- Catalysis : Add 10 mol% DMAP to accelerate coupling reactions and reduce dimerization byproducts .

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC. The ester group is prone to hydrolysis at pH > 6 .

- Plasma Stability : Mix with human plasma (37°C, 1 hour) and precipitate proteins with acetonitrile before LC-MS analysis. Half-life <30 minutes indicates rapid esterase cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.